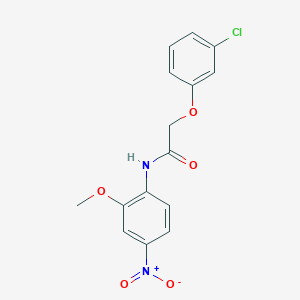
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has been used extensively in various countries. Nitrofen is a member of the nitrophenyl ether family of herbicides, which are known for their broad-spectrum activity against a wide range of weeds.
Mechanism of Action
Nitrofen works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. This leads to a reduction in the production of lipids and other important cellular components, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Nitrofen has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and proteins, which leads to a reduction in the production of lipids and other important cellular components. This ultimately results in the death of the plant. Nitrofen also affects the photosynthetic process, leading to a reduction in chlorophyll content and a decrease in photosynthetic activity.
Advantages and Limitations for Lab Experiments
Nitrofen has been widely used in laboratory experiments to study the effects of herbicides on plants. It is a relatively inexpensive and easy-to-use herbicide, making it a popular choice for researchers. However, 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has some limitations, including its toxicity to animals and its potential for environmental contamination.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the study of the environmental impact of this compound and its potential for contamination of soil and water. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on plant growth and development.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. Nitrofen has a number of biochemical and physiological effects on plants, including a reduction in the production of lipids and other important cellular components, and a decrease in photosynthetic activity. Nitrofen has some advantages and limitations for laboratory experiments, and there are several potential future directions for research on this herbicide.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 3-chlorophenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound.
Scientific Research Applications
Nitrofen has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including both broadleaf and grassy weeds. Nitrofen works by inhibiting the growth of plant cells by disrupting the synthesis of fatty acids and proteins.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-8-11(18(20)21)5-6-13(14)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKTVLWIJKMFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)

![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)